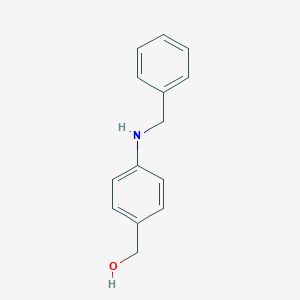

(4-(Benzylamino)phenyl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[4-(benzylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-11-13-6-8-14(9-7-13)15-10-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBBBNWQQIUOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162927 | |

| Record name | N-Benzyl-4-hydroxymethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145153-06-6 | |

| Record name | N-Benzyl-4-hydroxymethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145153066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-4-hydroxymethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Therapeutic Potential and Synthetic Versatility of (4-(Benzylamino)phenyl)methanol Derivatives

[1][2]

Executive Summary

The structural motif of (4-(benzylamino)phenyl)methanol —comprising a diphenylamine-like core with a specific hydroxymethyl "handle"—represents a privileged scaffold in modern medicinal chemistry.[1][2] While simple benzylamines are well-documented as monoamine oxidase inhibitors and antihistamines, the addition of the para-hydroxymethyl group transforms this scaffold into a versatile intermediate for kinase inhibitors , anti-angiogenic agents , and antimicrobial chimeras .[3]

This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis via reductive amination, its role as a pharmacophore in oncology and infectious disease, and the experimental protocols required to validate its biological activity.[3]

Structural Analysis & Pharmacophore Mapping[2]

The (4-(benzylamino)phenyl)methanol scaffold functions as a "bi-functional linker" in drug design. Its utility stems from three distinct chemical zones:

-

The Hydrophobic Tail (Benzyl Ring): Provides lipophilic bulk, facilitating penetration into hydrophobic pockets (e.g., the ATP-binding site of kinases or the hydrophobic core of bacterial membranes).

-

The Ionizable Linker (Secondary Amine): At physiological pH (7.4), the secondary amine can exist in equilibrium between its neutral and protonated forms.[2] This allows for ionic interactions with aspartate or glutamate residues in receptor active sites.[1][2]

-

The Metabolic Handle (Hydroxymethyl Group):

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value (Predicted) | Significance |

| Molecular Weight | 213.28 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).[1][2] |

| cLogP | ~2.3 - 2.8 | Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).[1][2] |

| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding fidelity.[1][2][3] |

| H-Bond Acceptors | 2 (N, O) | Facilitates water solubility and target interaction.[1][2][3] |

| Rotatable Bonds | 4 | Allows conformational adaptation within binding pockets.[1][2] |

Synthetic Methodologies

The most robust route to (4-(benzylamino)phenyl)methanol derivatives is Reductive Amination .[1][2] This pathway is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium salt formation).[1][2]

Mechanism of Action

The reaction proceeds via the condensation of 4-aminobenzyl alcohol with a substituted benzaldehyde to form an imine (Schiff base) intermediate. This electrophilic species is subsequently reduced by a hydride source (typically Sodium Borohydride, NaBH

Visualization: Synthetic Pathway (DOT)[1][2][3]

Figure 1: Step-wise synthesis via reductive amination.[1][2][3] The imine formation is acid-catalyzed, followed by irreversible hydride reduction.[3]

Medicinal Chemistry Applications

A. Anticancer Agents (Kinase Inhibition)

Derivatives of this scaffold have been identified as potent inhibitors in oncology.[1][2] Specifically, when the benzylamino group is linked to a pyrimidine core, the resulting molecule functions as a multi-kinase inhibitor.

-

Mechanism: The benzylamino moiety occupies the hydrophobic pocket adjacent to the ATP-binding site in kinases such as EGFR (Epidermal Growth Factor Receptor).

-

Evidence: Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives demonstrate nanomolar IC

values against non-small cell lung cancer (NSCLC) lines.[1][2][3] The hydroxymethyl group often serves as a solvent-exposed tail that improves solubility.[1][2]

B. Anti-Angiogenic Activity

Related phenolic alcohols (e.g., 4-hydroxybenzyl alcohol) and their benzylamino analogs inhibit tumor angiogenesis.[1][2][3]

-

Pathway: Suppression of VEGF (Vascular Endothelial Growth Factor) and MMP-9 (Matrix Metalloproteinase-9) expression.[1][2][3][5]

-

Significance: By preventing vascularization, these compounds starve solid tumors of oxygen and nutrients.[2][3]

C. Antimicrobial Chimeras

The hydroxymethyl group allows for the attachment of carbazole moieties.

Experimental Protocols

Protocol A: Synthesis of (4-(Benzylamino)phenyl)methanol

Use this protocol to generate the core scaffold.[1]

Reagents:

-

Sodium Borohydride (NaBH

, 1.5 eq)[3]

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 4-aminobenzyl alcohol (10 mmol) and benzaldehyde (10 mmol) in Methanol (30 mL). Add 2-3 drops of glacial acetic acid.

-

Equilibration: Stir the mixture at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Thin Layer Chromatography) for the disappearance of the starting amine. Note: The solution often turns yellow due to imine formation.

-

Reduction: Cool the solution to 0°C using an ice bath. Carefully add NaBH

(15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.[1][3] -

Completion: Allow the reaction to warm to RT and stir for an additional 12 hours.

-

Work-up: Quench with water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na

SO -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: Hexane:EtOAc 7:3).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Use this protocol to validate anticancer potential.[1][2][3]

-

Seeding: Seed A549 (Lung Cancer) or MCF-7 (Breast Cancer) cells in 96-well plates at a density of

cells/well. -

Treatment: After 24h incubation, treat cells with the synthesized derivative at concentrations ranging from 0.1

M to 100 -

Incubation: Incubate for 48–72 hours at 37°C in 5% CO

. -

Development: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC

using non-linear regression analysis.

Mechanism of Action: Signaling Pathway[7]

The anticancer activity of benzyl alcohol/amine derivatives often involves the downregulation of the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.

Visualization: Signal Transduction Blockade (DOT)

Figure 2: Proposed mechanism of action.[2][3] The derivative interferes with upstream kinase signaling (RTK/PI3K), preventing the phosphorylation cascade required for tumor survival.

References

-

Synthesis of functionalized benzyl amines by reductive amination. Source: Arkivoc (2008).[1][2] URL:[Link] Relevance: Establishes the core NaBH

/MeOH protocol for synthesizing the benzylamino scaffold. -

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. Source: Journal of Medicinal Chemistry (ACS).[1][2] URL:[Link] Relevance: Validates the use of the benzylamino pharmacophore in potent kinase inhibitors for lung cancer.

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Source: National Institutes of Health (PMC).[1][2] URL:[Link] Relevance: Demonstrates the utility of the scaffold in designing antimicrobial agents against S. aureus.

-

4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth. Source: PubMed / Life Sciences.[1][2] URL:[Link] Relevance: Provides the biological grounding for the anti-angiogenic properties of the hydroxymethyl/alcohol moiety on the phenyl ring.

Sources

- 1. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Stability Profile & Handling of (4-(Benzylamino)phenyl)methanol

[1]

Executive Summary

(4-(Benzylamino)phenyl)methanol is a chemically sensitive intermediate characterized by a p-amino benzyl alcohol core substituted with an N-benzyl group.[1] While valuable as a synthetic scaffold, it exhibits significant instability under ambient conditions.

The primary degradation risks are oxidative dehydrogenation to the corresponding aldehyde and acid-catalyzed polymerization via a reactive azaquinone methide intermediate.[1] To maintain integrity, the compound must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) and protected from light.[1] Solutions should be prepared immediately prior to use in neutral or slightly basic buffers; acidic media must be strictly avoided.

Chemical Identity & Structural Analysis[1][2][3]

To understand the stability profile, we must first deconstruct the functional reactivity of the molecule.

-

IUPAC Name: [4-(Benzylamino)phenyl]methanol[1]

-

Molecular Formula:

[1] -

Key Functional Groups:

-

Benzylic Alcohol (

): Susceptible to oxidation and acid-catalyzed elimination.[1] -

Secondary Amine (

): Electron-donating group (EDG) that activates the aromatic ring.[1] -

Electron-Rich Aromatic Ring: The nitrogen lone pair increases electron density at the para-position, directly influencing the stability of the benzylic alcohol.

-

Mechanistic Stability Profile

The instability of this compound is not random; it is driven by two specific, competing chemical pathways.

The Azaquinone Methide Pathway (Critical Instability)

The most insidious degradation mechanism for p-amino benzyl alcohols is the formation of azaquinone methides (AQM) .[1] Unlike simple benzyl alcohols, the electron-donating nitrogen at the para-position can push electron density through the ring, facilitating the expulsion of the hydroxyl group (as water or hydroxide).

-

Trigger: Acidic conditions (even weak acids) or prolonged solution storage.[1]

-

Mechanism: Protonation of the alcohol

Loss of

Oxidative Dehydrogenation

Under ambient aerobic conditions, the benzylic alcohol moiety is prone to auto-oxidation, catalyzed by trace metals or light, converting the alcohol to the corresponding benzaldehyde.

Degradation Pathway Diagram

The following diagram illustrates the divergent degradation pathways based on environmental stress.

Figure 1: Divergent degradation pathways. The red path (Acidic) leads to polymerization via Quinone Methide; the yellow path (Oxidative) leads to aldehyde formation.

Experimental Protocols

Stability Validation (Forced Degradation)

To validate the handling requirements, the following stress test protocol is recommended. This setup uses HPLC to quantify degradation rates.

Equipment: HPLC-UV/Vis (Detection at 254 nm and 280 nm).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

-

A: 10 mM Ammonium Bicarbonate (pH 8.0) — Note: Basic pH prevents AQM formation during analysis.[1]

-

B: Acetonitrile.[2]

Protocol Steps:

-

Standard Preparation: Dissolve 1 mg of (4-(Benzylamino)phenyl)methanol in 1 mL of degassed Acetonitrile (MeCN).

-

Stress Conditions: Prepare three aliquots:

-

Analysis: Inject 10

of each sample. -

Success Criteria:

-

Acid Sample: Look for broadening peaks or oligomers (retention time > main peak).

-

Oxidative Sample: Look for a distinct new peak (Aldehyde) with a UV spectrum shift (carbonyl conjugation).

-

Handling Workflow

The following workflow ensures integrity during experimental use.

Figure 2: Recommended handling lifecycle to minimize degradation.[1]

Storage & Handling Specifications

Based on the chemical mechanisms described above, the following specifications are mandatory for maintaining compound purity.

| Parameter | Specification | Rationale |

| Temperature | -20°C (Long term) | Slows kinetic rate of auto-oxidation and dimerization.[1] |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative dehydrogenation to benzaldehyde.[1] |

| Light | Amber Vials / Foil | Anilines are photosensitive; light accelerates oxidation.[1] |

| Solvents | DMSO, MeCN, DMF | Avoid protic solvents (MeOH/EtOH) if acidic traces are present. |

| pH Stability | pH 7.0 - 9.0 | CRITICAL: Acidic pH (< 6.[1]0) triggers rapid decomposition via AQM. |

References

-

Wan, P., et al. (1995). Quinone methides: relevant intermediates in organic chemistry. Canadian Journal of Chemistry. (Discusses the photogeneration and acid-catalyzed formation of quinone methides from hydroxybenzyl alcohols).

-

Rokita, S. E. (2009). Quinone Methides. Wiley-Interscience.[1] (Comprehensive text on the formation and reactivity of ortho- and para-quinone methides).

-

Fisher Scientific. (2021).[1] Safety Data Sheet: 4-Aminobenzyl alcohol. (Provides baseline stability data for the parent homolog, indicating cold storage and sensitivity to acids). [1]

-

PubChem. Compound Summary: 4-(Benzylamino)phenol.[1] (Structural analog data used for functional group property inference). [1]

Reductive amination protocols for synthesizing (4-(Benzylamino)phenyl)methanol

An Application Guide to the Synthesis of (4-(Benzylamino)phenyl)methanol via Reductive Amination

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and versatile methodologies in modern organic synthesis for the formation of carbon-nitrogen bonds.[1] Its prominence, particularly in the pharmaceutical and fine chemical industries, is due to its efficiency in producing secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[2][3] The synthesis of (4-(Benzylamino)phenyl)methanol, a valuable secondary amine intermediate, serves as an excellent case study for exploring the nuances of this reaction.

The overall transformation involves two fundamental steps:

-

Imine Formation: The nucleophilic addition of an amine (4-aminobenzyl alcohol) to a carbonyl compound (benzaldehyde) to form a hemiaminal, which then dehydrates to yield an imine intermediate.

-

Reduction: The subsequent reduction of the C=N double bond of the imine to the corresponding amine.[3]

This process can be performed in a single "one-pot" reaction (direct reductive amination) or in a stepwise fashion (indirect reductive amination), where the imine is formed before the reducing agent is introduced.[2][4] The choice of protocol is largely dictated by the nature of the substrates and, most critically, the choice of reducing agent.

Reaction Mechanism and Pathway

The synthesis of (4-(Benzylamino)phenyl)methanol proceeds by the reductive amination of 4-aminobenzyl alcohol with benzaldehyde. The core transformation is illustrated below:

Figure 1. Overall reaction scheme for the synthesis of (4-(Benzylamino)phenyl)methanol.

The mechanism involves the initial formation of an iminium ion, which is then reduced by a hydride source. The selectivity of the hydride source is paramount; it must reduce the iminium ion preferentially over the starting aldehyde to prevent the formation of benzyl alcohol as a byproduct.[2][5]

Sources

Recrystallization and purification methods for (4-(Benzylamino)phenyl)methanol

Application Note: Advanced Purification & Recrystallization Protocols for (4-(Benzylamino)phenyl)methanol

Executive Summary

This guide details the purification strategy for (4-(Benzylamino)phenyl)methanol (Target Molecule), a critical intermediate in the synthesis of antihistamines and kinase inhibitors.[1] Unlike simple benzyl alcohols, this molecule contains a secondary aniline moiety, introducing susceptibility to oxidation and over-alkylation (formation of tertiary amines).[1]

High-purity isolation (>98%) requires a purification logic that specifically addresses the three primary contaminants:

-

Unreacted Starting Material: 4-Aminobenzyl alcohol (highly polar).[1][2]

-

Intermediate Imine: (E)-(4-(benzylideneamino)phenyl)methanol (Schiff base, susceptible to hydrolysis).[1][2]

-

Over-Alkylated Impurity: (4-(Dibenzylamino)phenyl)methanol (highly lipophilic).[1][2]

This protocol prioritizes fractional recrystallization over chromatography for scalability, utilizing a polarity-gradient approach validated for N-benzylated anilines.[1][2]

Chemical Context & Impurity Profiling

Understanding the synthesis vector is required to design the purification.[1] The target is typically synthesized via Reductive Amination of 4-aminobenzyl alcohol and benzaldehyde using reducing agents like Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation.[1][2]

| Component | Structure Description | Polarity (Relative) | Solubility Profile |

| Target | Secondary Amine, Primary Alcohol | Moderate | Soluble in EtOAc, EtOH, DCM.[1][2] Insoluble in Hexanes.[2] |

| Impurity A (Start Mat.) | Primary Amine, Primary Alcohol | High | Soluble in MeOH, Water (pH <7).[1][2] Insoluble in Hexanes/EtOAc.[2] |

| Impurity B (Over-alkylated) | Tertiary Amine, Primary Alcohol | Low | Highly soluble in Hexanes/EtOAc.[1][2] |

| Impurity C (Imine) | Imine (Double Bond) | Moderate-Low | Unstable; hydrolyzes back to aldehyde/amine in aqueous acid.[1][2] |

Scientist’s Insight: The large polarity difference between the starting material (Impurity A) and the target allows for easy removal via aqueous wash.[1] The critical separation is distinguishing the Target from the Over-alkylated Impurity B, as their solubilities in organic solvents are similar.[1]

Protocol A: Work-Up and Crude Isolation[1][2]

Objective: Remove water-soluble impurities and unreacted reducing agents before recrystallization.[1][2]

Reagents:

Procedure:

-

Quench: Upon reaction completion, quench the mixture with Saturated

to neutralize acetic acid (if STAB was used) and ensure the amine is in the free-base form. -

Extraction: Extract the aqueous layer three times with EtOAc.[2]

-

Note: Avoid Chlorinated solvents if possible to prevent amine salt formation during storage.[2]

-

-

Wash: Combine organic layers and wash once with water (removes unreacted 4-aminobenzyl alcohol) and once with brine.[1][2]

-

Drying: Dry over anhydrous

for 20 minutes. Filter. -

Concentration: Concentrate under reduced pressure (Rotavap) at 40°C.

Protocol B: Dual-Solvent Recrystallization (The Gold Standard)[1]

Objective: Selectively crystallize the secondary amine while keeping the tertiary amine (Impurity B) in the mother liquor.[1]

Solvent System: Ethyl Acetate (Solvent A) / Hexanes (Solvent B).[1][2] Rationale: The target molecule forms hydrogen bonds via the hydroxyl group and the secondary amine, facilitating crystal lattice formation.[1] The tertiary amine impurity lacks the N-H donor, making it more soluble in the non-polar supernatant (Hexanes).[1]

Step-by-Step Methodology:

-

Dissolution:

-

Nucleation Setup:

-

Controlled Cooling (Critical for Purity):

-

Harvesting:

-

Drying:

Protocol C: Acid-Base "Swing" Purification (Alternative)

Use Case: If recrystallization fails due to high levels of non-basic impurities (e.g., benzyl alcohol from aldehyde reduction).[1]

-

Dissolution: Dissolve crude mixture in Diethyl Ether (

). -

Protonation: Extract with 1M HCl (3x). The amine moves to the aqueous phase; non-basic impurities stay in ether.[1]

-

Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10. The product will precipitate as a white/off-white solid.[2]

-

Recovery: Filter the solid or extract back into EtOAc. Proceed to Protocol B for final polishing.

Process Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

Figure 1: Decision tree for the isolation and purification of (4-(Benzylamino)phenyl)methanol, highlighting the divergence between standard recrystallization and acid-base remediation.[1][2]

Analytical Validation

To ensure the protocol was successful, verify the following parameters:

-

TLC Analysis:

-

1H NMR (DMSO-d6 or CDCl3):

References

-

Reductive Amination Methodology

-

General Recrystallization of Benzyl Amines

-

Physical Properties & Safety Data

-

Solid Phase Extraction Alternatives

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. [4-(Aminomethyl)phenyl]methanol | C8H11NO | CID 6496943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in (4-(Benzylamino)phenyl)methanol

Introduction: The Strategic Importance of (4-(Benzylamino)phenyl)methanol in Medicinal Chemistry and Materials Science

(4-(Benzylamino)phenyl)methanol is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive benzylic hydroxyl group and a nucleophilic secondary amine, allows for diverse chemical modifications. The strategic functionalization of the hydroxyl group is a critical step in the development of novel pharmaceutical agents, agrochemicals, and advanced materials. For instance, converting the hydroxyl moiety into ethers, esters, or other functional groups can significantly modulate the molecule's biological activity, solubility, and pharmacokinetic properties. This guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the selective functionalization of the hydroxyl group in (4-(Benzylamino)phenyl)methanol.

Chemical Landscape: Navigating the Reactivity of a Bifunctional Scaffold

The synthetic utility of (4-(benzylamino)phenyl)methanol is dictated by the presence of two key functional groups: a primary benzylic alcohol and a secondary benzylamine. The benzylic alcohol is prone to oxidation to the corresponding aldehyde, conversion to benzylic halides, and formation of ethers and esters. The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and oxidation. The challenge in manipulating this molecule lies in achieving chemoselectivity, that is, modifying the hydroxyl group while leaving the amine functionality intact, or vice-versa. This often necessitates the use of protecting groups to temporarily mask the reactivity of the amine.

A crucial strategic decision in the functionalization of (4-(benzylamino)phenyl)methanol is whether to proceed with a direct modification of the hydroxyl group or to first protect the secondary amine. The choice depends on the desired transformation and the compatibility of the reagents with the amine functionality.

Part 1: Amine Protection as a Gateway to Selective Hydroxyl Functionalization

For many transformations of the hydroxyl group, protection of the secondary amine is a prerequisite to prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine in (4-(benzylamino)phenyl)methanol due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1][2][3]

Protocol 1: N-Boc Protection of (4-(Benzylamino)phenyl)methanol

This protocol details the protection of the secondary amine in (4-(benzylamino)phenyl)methanol using di-tert-butyl dicarbonate (Boc₂O).

Reaction Rationale: The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of Boc₂O.[2] A base, such as triethylamine (TEA), is often used to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the amine.

Caption: General workflow for the Boc protection of a secondary amine.

Materials:

-

(4-(Benzylamino)phenyl)methanol

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve (4-(benzylamino)phenyl)methanol (1.0 eq) in anhydrous THF (0.2 M).

-

Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirring solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product.

-

If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Functionalization of the N-Boc Protected (4-(Benzylamino)phenyl)methanol

With the amine group protected, the hydroxyl group can be selectively functionalized using a variety of standard synthetic methods.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[4][5][6]

Reaction Rationale: The reaction proceeds via an Sₙ2 mechanism where the alkoxide, generated by deprotonating the alcohol with a strong base like sodium hydride (NaH), acts as a nucleophile and attacks the primary alkyl halide.[4][7]

Caption: Key steps in the Williamson ether synthesis.

Materials:

-

N-Boc-(4-(benzylamino)phenyl)methanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-(4-(benzylamino)phenyl)methanol (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[8][9]

Reaction Rationale: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) then acts as an acyl transfer catalyst, forming a more reactive intermediate that is readily attacked by the alcohol.[9][10]

Materials:

-

N-Boc-(4-(benzylamino)phenyl)methanol

-

Carboxylic acid (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve N-Boc-(4-(benzylamino)phenyl)methanol (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting ester by column chromatography. A greener alternative solvent to DCM is acetonitrile.[11]

Protocol 4: Conversion to Benzylic Bromide

The conversion of a benzylic alcohol to a benzylic bromide can be achieved using phosphorus tribromide (PBr₃).[12][13]

Reaction Rationale: The reaction proceeds through the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction, leading to inversion of configuration if the carbon is chiral.[13]

Materials:

-

N-Boc-(4-(benzylamino)phenyl)methanol

-

Phosphorus tribromide (PBr₃) (0.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ice-water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve N-Boc-(4-(benzylamino)phenyl)methanol (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Slowly add PBr₃ (0.5 eq) dropwise to the stirred solution.

-

Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture into ice-water.

-

Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude benzylic bromide, which can be used in the next step without further purification. For consistent high yields, a slight excess of PBr₃ may be beneficial, and ensuring the reagent is fresh is crucial.[14]

Part 3: Direct Functionalization of the Hydroxyl Group (Without Amine Protection)

In certain cases, direct functionalization of the hydroxyl group in the presence of the secondary amine is possible, which offers a more atom- and step-economical approach.

Protocol 5: Oxidation to the Aldehyde via Swern Oxidation

The Swern oxidation is a mild and highly efficient method for oxidizing primary alcohols to aldehydes.[15][16][17] The secondary amine is generally not affected under these conditions, especially at low temperatures.

Reaction Rationale: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the aldehyde.[15][17]

Caption: Conceptual overview of the Swern oxidation mechanism.

Materials:

-

(4-(Benzylamino)phenyl)methanol

-

Oxalyl chloride (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

-

Triethylamine (TEA) (5.0 eq)

Procedure:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (3.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 15 minutes.

-

Add a solution of (4-(benzylamino)phenyl)methanol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 eq) dropwise, and stir the mixture for another 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude aldehyde by column chromatography.

Part 4: Deprotection of the N-Boc Group

After successful functionalization of the hydroxyl group, the N-Boc protecting group can be readily removed under acidic conditions to yield the final product.[1][18]

Protocol 6: Acid-Catalyzed Deprotection of the N-Boc Group

Reaction Rationale: The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[19][20]

Materials:

-

N-Boc protected functionalized product

-

4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (if using TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure using HCl in Dioxane:

-

Dissolve the N-Boc protected compound in a minimal amount of 1,4-dioxane.

-

Add a 4 M solution of HCl in 1,4-dioxane and stir at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess HCl in vacuo to obtain the hydrochloride salt of the amine.

-

The free amine can be obtained by dissolving the salt in water and neutralizing with a base (e.g., NaHCO₃), followed by extraction with an organic solvent.

Procedure using TFA:

-

Dissolve the N-Boc protected compound in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA in vacuo.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid and liberate the free amine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.

Summary of Functionalization Strategies

| Functionalization | Method | Key Reagents | Amine Protection Required? | Typical Yields |

| O-Alkylation | Williamson Ether Synthesis | NaH, Alkyl Halide | Yes | Good to Excellent |

| Esterification | Steglich Esterification | Carboxylic Acid, DCC, DMAP | Yes | Good to Excellent |

| Halogenation | Bromination with PBr₃ | PBr₃ | Yes | Good |

| Oxidation | Swern Oxidation | Oxalyl Chloride, DMSO, TEA | No (under controlled conditions) | Good to Excellent |

Conclusion

The functionalization of the hydroxyl group in (4-(benzylamino)phenyl)methanol is a pivotal step in the synthesis of a multitude of valuable compounds. The choice between direct functionalization and a protection-functionalization-deprotection sequence is a key strategic consideration. This guide provides robust and well-established protocols for several key transformations, empowering researchers to effectively manipulate this versatile chemical scaffold. The selection of the appropriate synthetic route should be guided by the desired final product and the compatibility of the functional groups present in the molecule.

References

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

Protecting Groups in Organic Synthesis - ChemTalk. Available at: [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. Available at: [Link]

-

Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development. Available at: [Link]

-

Boc Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]

-

meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis - Chemical Science (RSC Publishing). Available at: [Link]

-

General and efficient oxidative amidation of benzyl alcohols with amines using diacetoxyiodobenzene and TBHP - Academia.edu. Available at: [Link]

-

meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis - ResearchGate. Available at: [Link]

-

Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt - PMC. Available at: [Link]

-

Site-selective amination and/or nitrilation via metal-free C(sp2)–C(sp3) cleavage of benzylic and allylic alcohols - RSC Publishing. Available at: [Link]

-

meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis - PMC. Available at: [Link]

-

Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. Available at: [Link]

-

Mild and selective transformations of amines and alcohols through bioinspired oxidation with nitrous oxide or oxygen - RSC Publishing. Available at: [Link]

-

Steglich esterification - Wikipedia. Available at: [Link]

-

Protecting groups in organic synthesis + H2O. Available at: [Link]

-

Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts - American Chemical Society. Available at: [Link]

-

23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. Available at: [Link]

-

Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]

-

In Situ Oxidation−Imine Formation−Reduction Routes from Alcohols to Amines. The Journal of Organic Chemistry. Available at: [Link]

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

Chemoenzymatic Synthesis of Trinitrobenzyl Halides as an Alternative Approach to Hexanitrostilbene. Advanced Synthesis & Catalysis. Available at: [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]

-

Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Available at: [Link]

-

Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

-

Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - PubMed. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

-

A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

18.2: Preparing Ethers - Chemistry LibreTexts. Available at: [Link]

-

What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? ResearchGate. Available at: [Link]

-

PBr3 and SOCl2 - Master Organic Chemistry. Available at: [Link]

-

Swern oxidation - Wikipedia. Available at: [Link]

-

can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. - Filo. Available at: [Link]

-

Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

- CN113651664A - Method for conversion of benzyl alcohol - Google Patents.

-

Swern Oxidation - Chemistry Steps. Available at: [Link]

-

Anyone who has experience with PBr3 - reasons for low yield? : r/chemistry - Reddit. Available at: [Link]

-

Swern oxidation - Chemistry LibreTexts. Available at: [Link]

-

Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. Journal of the Taiwan Institute of Chemical Engineers. Available at: [Link]

Sources

- 1. Lab Reporter [fishersci.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. www1.udel.edu [www1.udel.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. reddit.com [reddit.com]

- 15. Swern oxidation - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Application Note: N-Protection Strategies for (4-(Benzylamino)phenyl)methanol in Complex Synthesis

Introduction: The Chemoselectivity Challenge

(4-(Benzylamino)phenyl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a nucleophilic secondary amine and a primary alcohol, both of which can participate in a wide range of chemical transformations. This dual reactivity, however, presents a significant challenge: achieving chemoselectivity. For synthetic routes requiring modification of the hydroxyl group (e.g., oxidation, esterification, or etherification), the secondary amine often interferes due to its higher intrinsic nucleophilicity and basicity.[1] Unwanted N-acylation, N-alkylation, or participation in side reactions can lead to complex product mixtures, reducing yields and complicating purification.

Therefore, a robust protection strategy for the nitrogen atom is paramount. An ideal protecting group for this substrate must be:

-

Selective: Introduced chemoselectively onto the nitrogen atom in high yield without reacting with the hydroxyl group.

-

Stable: Robust enough to withstand the reaction conditions planned for the hydroxyl moiety.

-

Orthogonal: Removable under conditions that do not affect the rest of the molecule, including the native N-benzyl group and the newly modified hydroxymethyl group.[2][3]

This guide provides a detailed analysis of two common N-protection strategies—tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz)—offering field-proven protocols and explaining the chemical rationale behind procedural choices.

Strategic Overview: Selecting the Optimal Protecting Group

The choice between the Boc and Cbz protecting groups hinges on the planned downstream synthetic steps and the desired final structure. The key difference lies in their deprotection chemistry.

-

Boc Group: Cleaved under acidic conditions (e.g., TFA, HCl). It is stable to basic conditions, nucleophiles, and catalytic hydrogenation.[4][5][6] This makes it the superior choice when the integrity of the N-benzyl group is essential.

-

Cbz Group: Typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[7][8] Crucially, these conditions will also cleave the existing N-benzyl group on the substrate. This strategy is therefore only suitable when the simultaneous removal of both the Cbz protecting group and the N-benzyl group is intended.

For most applications involving (4-(Benzylamino)phenyl)methanol, where subsequent reactions are followed by restoration of the N-benzyl secondary amine, the Boc group is the recommended strategy due to its orthogonal cleavage conditions.

Caption: Key chemical structures discussed in this guide.

Strategy 1: N-Boc Protection (Recommended)

The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the secondary amine of (4-(benzylamino)phenyl)methanol. Its installation is highly selective, and its removal via acidolysis leaves the N-benzyl group, the benzylic alcohol, and aromatic rings intact.

Causality Behind the Protocol: The protection reaction relies on the superior nucleophilicity of the amine's lone pair of electrons compared to the alcohol's oxygen. The reaction is typically performed with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base or catalyst.[6][9] The base neutralizes the proton released from the amine upon acylation, driving the reaction forward. A non-nucleophilic base like triethylamine (Et₃N) or a mild inorganic base like NaHCO₃ is chosen to prevent deprotonation of the alcohol, which would create a competing alkoxide nucleophile.

Protocol 1A: N-Boc Protection of (4-(Benzylamino)phenyl)methanol

Materials:

-

(4-(Benzylamino)phenyl)methanol

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

Triethylamine (Et₃N, 1.2 eq) or Sodium Bicarbonate (NaHCO₃, 2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (4-(benzylamino)phenyl)methanol (1.0 eq) in DCM (approx. 0.1 M concentration).

-

Add the base (Et₃N or NaHCO₃) to the solution and stir for 5 minutes at room temperature.

-

Add Boc₂O (1.1 eq) portion-wise to the stirred mixture. If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added, but this may increase the risk of O-acylation.

-

Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Work-up and Purification:

-

Quench the reaction by adding water or saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (if an acid catalyst was used or to remove any acidic byproducts), and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

-

Protocol 1B: N-Boc Deprotection to Regenerate the Secondary Amine

Causality Behind the Protocol: The Boc group is designed to be labile to strong acid. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched. This generates an unstable carbamic acid intermediate that spontaneously decarboxylates to release the free amine.[6][10]

Materials:

-

N-Boc protected (4-(benzylamino)phenyl)methanol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected starting material in DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise (typically 5-10 equivalents, or a 20-50% v/v solution of TFA in DCM).

-

Remove the ice bath and stir the reaction at room temperature. Monitor by TLC until the starting material is consumed (typically 30-60 minutes).

-

Work-up and Purification:

-

Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.

-

Slowly and carefully add saturated aqueous NaHCO₃ to neutralize the remaining acid (Caution: CO₂ evolution).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

-

Caption: Workflow for Boc protection and deprotection cycle.

Strategy 2: N-Cbz Protection

The benzyloxycarbonyl (Cbz) group is another classic amine protecting group. It is introduced using benzyl chloroformate (Cbz-Cl) and is stable to a wide range of non-reductive conditions.[7][11]

Crucial Consideration: As previously stated, the primary method for Cbz deprotection is catalytic hydrogenolysis. This process readily cleaves the benzylic C-O bond of the carbamate but will also cleave the benzylic C-N bond of the substrate's N-benzyl group. This renders the strategy unsuitable unless the goal is to produce (4-aminophenyl)methanol. While harsh acidic conditions (e.g., HBr in acetic acid) can also cleave the Cbz group, they are less selective and offer no advantage over the Boc strategy.[8]

Protocol 2A: N-Cbz Protection of (4-(Benzylamino)phenyl)methanol

Procedure:

-

Dissolve (4-(benzylamino)phenyl)methanol (1.0 eq) in DCM or a mixture of dioxane and water.

-

Add a base such as NaHCO₃ (2.0 eq) or Na₂CO₃.

-

Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-4 hours).

-

Work-up and Purification:

-

If using an aqueous system, extract with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

-

Protocol 2B: Simultaneous N-Cbz and N-Benzyl Deprotection

Procedure:

-

Dissolve the N-Cbz protected starting material in a solvent such as methanol, ethanol, or ethyl acetate.

-

Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10 mol%.

-

Flush the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification:

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, (4-aminophenyl)methanol.

-

Caption: Workflow for Cbz protection and subsequent deprotection.

Data and Strategy Comparison

| Feature | N-Boc Strategy | N-Cbz Strategy |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl Chloroformate (Cbz-Cl) |

| Protection Conditions | Mild base (Et₃N, NaHCO₃), RT | Mild base (NaHCO₃, Na₂CO₃), 0 °C to RT |

| Stability | Stable to base, nucleophiles, hydrogenolysis | Stable to acid (mild), base; labile to hydrogenolysis |

| Deprotection Method | Strong Acid (TFA, HCl) | Catalytic Hydrogenolysis (H₂/Pd-C) |

| Effect on Substrate | N-Benzyl group is stable | N-Benzyl group is cleaved |

| Primary Use Case | Modifying the -OH group while preserving the N-benzyl amine structure. | Modifying the -OH group, followed by total debenzylation to yield a primary aniline. |

| Recommendation | Highly Recommended | Niche applications only |

Conclusion

For synthetic transformations of (4-(benzylamino)phenyl)methanol that require selective manipulation of the hydroxyl group, a robust N-protection strategy is essential. The N-Boc protection strategy is unequivocally the superior choice for most applications. It provides excellent chemoselectivity during installation and is removed under orthogonal acidic conditions that preserve the molecule's core N-benzyl structure. The N-Cbz strategy, while effective for protection, is limited by its standard deprotection method (catalytic hydrogenolysis) which results in the unavoidable cleavage of the native N-benzyl group. This application note provides reliable, field-tested protocols to enable researchers to confidently employ these strategies in their synthetic campaigns.

References

- Not available.

- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC.

- The Benzyloxycarbonyl (Cbz) Group in Isocyanate Chemistry: A Technical Guide. Benchchem.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Protective Groups. Organic Chemistry Portal.

- Amino Acid-Protecting Groups.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.

- Not available.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- How can we protect an amino group leaving an alcohol group free?.

- Benzyl Ethers. Organic Chemistry Portal.

- To Deprotect and Serve.

- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.

- Amine Protection / Deprotection. Fisher Scientific.

- Protecting Agents. TCI Chemicals.

- Not available.

- Adding Cbz Protecting Group Mechanism. YouTube.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- BOC Protection and Deprotection. J&K Scientific LLC.

- Not available.

- Not available.

- Not available.

- Not available.

- Protecting Groups for Amines: Carbam

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Durham University.

- Not available.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protective Groups [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. jk-sci.com [jk-sci.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Lab Reporter [fishersci.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Scalable Manufacturing of (4-(Benzylamino)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Benzylamino)phenyl)methanol is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring a secondary amine and a primary alcohol, makes it a versatile building block. This document provides a comprehensive guide to the scalable manufacturing of (4-(Benzylamino)phenyl)methanol, with a focus on a robust and efficient two-step synthetic pathway. The protocols detailed herein are designed for scalability, safety, and high purity of the final product. We will first cover the synthesis of the key precursor, 4-aminobenzyl alcohol, followed by its conversion to the target molecule via reductive amination.

Introduction

The synthesis of (4-(Benzylamino)phenyl)methanol on a laboratory scale can be approached through several methods. However, for industrial and large-scale applications, a process that is not only high-yielding but also cost-effective, safe, and environmentally conscious is paramount. The method detailed in these application notes follows a logical and proven synthetic strategy: the preparation of a key intermediate, 4-aminobenzyl alcohol, followed by a highly efficient reductive amination to yield the final product[1][2][3]. This approach avoids the use of hazardous reagents and offers a straightforward purification process.

Synthetic Strategy Overview

The overall synthetic strategy is a two-step process, starting from the commercially available 4-nitrobenzyl alcohol.

-

Step 1: Synthesis of 4-Aminobenzyl Alcohol. This involves the reduction of the nitro group of 4-nitrobenzyl alcohol to an amine. A well-established and scalable method for this transformation is the use of hydrazine hydrate with a Raney Nickel catalyst[4][5].

-

Step 2: Synthesis of (4-(Benzylamino)phenyl)methanol. This is achieved through the reductive amination of 4-aminobenzyl alcohol with benzaldehyde, using sodium borohydride as the reducing agent[1][6].

Part 1: Scalable Synthesis of 4-Aminobenzyl Alcohol

Rationale for Synthetic Route

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. For scalable manufacturing, catalytic hydrogenation or transfer hydrogenation methods are preferred over stoichiometric metal reductions due to better atom economy and easier work-up. The use of Raney Nickel with hydrazine hydrate is a well-documented, high-yielding, and scalable method for this purpose[4][5].

Experimental Protocol

Materials:

-

4-Nitrobenzyl alcohol

-

Methanol or Isopropanol[5]

-

Raney Nickel (50% slurry in water)

-

Hydrazine hydrate (80% solution)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

-

Temperature probe

-

Inert atmosphere (Nitrogen or Argon) supply

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a jacketed glass reactor, charge 4-nitrobenzyl alcohol (1.0 eq.) and methanol or isopropanol (5-10 volumes). Begin stirring to dissolve the starting material.

-

Catalyst Addition: Carefully add Raney Nickel (0.05 eq. by weight) to the reaction mixture under a nitrogen atmosphere. Caution: Raney Nickel is pyrophoric and must be handled with care, always keeping it wet.

-

Heating: Heat the mixture to 50°C with continuous stirring.

-

Hydrazine Addition: Slowly add hydrazine hydrate (5.0 eq.) dropwise via a dropping funnel, maintaining the internal temperature between 50-60°C. An exothermic reaction may be observed.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 60-70°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol. Caution: Do not allow the Raney Nickel to dry on the filter paper.

-

Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess hydrazine hydrate.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium chloride solution to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminobenzyl alcohol as a solid.

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-Nitrobenzyl alcohol | [5] |

| Reagents | Hydrazine hydrate, Raney Nickel | [5] |

| Solvent | Methanol or Isopropanol | [5] |

| Temperature | 50-70°C | [5] |

| Reaction Time | 2-4 hours | [4] |

| Typical Yield | 91-94% | [5] |

| Purity | >98% |

Visualization of Workflow

Caption: Workflow for the synthesis of 4-aminobenzyl alcohol.

Part 2: Scalable Synthesis of (4-(Benzylamino)phenyl)methanol via Reductive Amination

Rationale for Synthetic Route

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[1] It involves the reaction of a carbonyl compound (benzaldehyde) with an amine (4-aminobenzyl alcohol) to form an imine intermediate, which is then reduced in-situ to the desired secondary amine. Sodium borohydride is a mild, selective, and cost-effective reducing agent suitable for this transformation on a large scale.[6]

Experimental Protocol (Representative)

Materials:

-

4-Aminobenzyl alcohol

-

Benzaldehyde

-

Methanol

-

Sodium borohydride

-

Deionized water

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

-

Temperature probe

-

Inert atmosphere (Nitrogen or Argon) supply

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization vessel

Procedure:

-

Imine Formation:

-

In a jacketed glass reactor, dissolve 4-aminobenzyl alcohol (1.0 eq.) in methanol (10 volumes).

-

Add benzaldehyde (1.05 eq.) to the solution at room temperature with stirring.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC.

-

-

Reduction:

-

Cool the reaction mixture to 0-5°C using a cooling bath.

-

In a separate vessel, prepare a solution of sodium borohydride (1.5 eq.) in a small amount of water or methanol.

-

Slowly add the sodium borohydride solution to the reaction mixture, maintaining the internal temperature below 10°C.

-

-

Reaction Completion and Quenching:

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Carefully quench the reaction by the slow addition of deionized water.

-

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude (4-(Benzylamino)phenyl)methanol can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or toluene.

-

Alternatively, for very high purity, column chromatography on silica gel can be performed.

-

Data Presentation (Estimated)

| Parameter | Value | Reference |

| Starting Materials | 4-Aminobenzyl alcohol, Benzaldehyde | [1][6] |

| Reducing Agent | Sodium borohydride | [6] |

| Solvent | Methanol | [1] |

| Temperature | 0-25°C | [1] |

| Reaction Time | 3-6 hours | General Knowledge |

| Typical Yield | 85-95% (estimated) | General Knowledge |

| Purity | >98% (after recrystallization) | General Knowledge |

Visualization of Workflow

Caption: Workflow for the reductive amination to form the final product.

Safety Considerations

All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

-

Raney Nickel: Highly pyrophoric when dry. Handle as a slurry and do not allow it to dry.

-

Hydrazine Hydrate: Toxic and corrosive. Handle with care and avoid inhalation and skin contact.

-

Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Add slowly and control the temperature during quenching.

-

(4-(Benzylamino)phenyl)methanol: While specific data is not available, it should be handled as a potentially harmful chemical. Avoid ingestion, inhalation, and skin/eye contact.

References

- BenchChem. (2025, December). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. BenchChem.

- Method for preparing 4-aminobenzyl alcohol. CN104262176A. (2015).

- Process for producing 4-aminobenzyl alcohol derivatives. US3379620A. (1968).

- Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride-acetic acid system. Arkivoc, 2008(ix), 42-51.

- Application Note – Reductive Amin

- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(24). (2024).

-

Synthesis of 4-(dimethylamino)benzyl alcohol. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

- Benzyl alcohol, o-amino. Organic Syntheses, Coll. Vol. 1, p.40 (1941); Vol. 5, p.3.

- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1987). DTIC.

- 1, the preparation method of 4-benzenedimethanol. CN1623969A. (2005).

- 4-amino-N-alkyl benzylamine preparation methood. CN105001096A. (2015).

- Process Description. (2021). environmentclearance.nic.in.

Sources

Application Notes and Protocols for the Polymerization of (4-(Benzylamino)phenyl)methanol in Advanced Drug Development

Introduction: A Versatile Monomer for Functional Polymers

In the landscape of pharmaceutical sciences, the development of sophisticated polymer-based drug delivery systems is paramount for enhancing therapeutic efficacy and minimizing off-target effects.[1] The monomer, (4-(Benzylamino)phenyl)methanol, presents a unique trifunctional architecture—a secondary amine, a primary alcohol, and an aromatic ring—making it a highly promising building block for a new generation of functional polymers. The inherent reactivity of the hydroxyl and amino groups allows for versatile polymerization strategies, primarily through step-growth mechanisms, to create polymers with tunable properties.[2][3] These functional groups also serve as handles for subsequent modification, such as drug conjugation or the attachment of targeting ligands, positioning these polymers as ideal candidates for advanced therapeutic applications.[4] This guide provides detailed protocols for the synthesis of linear polymers for bioconjugation and the formulation of cross-linked hydrogels for controlled drug release, tailored for researchers and professionals in drug development.

Part 1: Synthesis of the (4-(Benzylamino)phenyl)methanol Monomer

A plausible synthetic route to (4-(Benzylamino)phenyl)methanol involves the reductive amination of 4-formylphenyl methanol with benzylamine. This method is analogous to established procedures for similar aromatic amino alcohols.

Protocol 1: Monomer Synthesis via Reductive Amination

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 4-Formylphenyl methanol | 136.15 | 10.0 g | 1.0 |

| Benzylamine | 107.15 | 8.6 g (8.8 mL) | 1.1 |

| Sodium triacetoxyborohydride | 211.94 | 18.7 g | 1.2 |

| Dichloromethane (DCM) | - | 250 mL | - |

| Saturated Sodium Bicarbonate | - | 150 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add 4-formylphenyl methanol (10.0 g) and dissolve in 200 mL of dichloromethane (DCM).

-

Add benzylamine (8.6 g, 8.8 mL) to the solution and stir at room temperature for 30 minutes.

-

In a separate beaker, carefully add sodium triacetoxyborohydride (18.7 g) to the reaction mixture in portions over 15 minutes.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 150 mL of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure (4-(Benzylamino)phenyl)methanol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Polymerization Strategies and Applications

The bifunctional nature of the hydroxyl and secondary amine groups in (4-(Benzylamino)phenyl)methanol makes it highly suitable for step-growth polymerization.[2][5] This approach allows for the formation of polyesters, polyethers, or polyamines, depending on the choice of co-monomer.

Application Note 1: Synthesis of a Linear Polyester for Bioconjugation

Linear polymers possessing pendant functional groups are excellent scaffolds for conjugating therapeutic agents.[6] The hydroxyl groups along the polymer backbone can be activated for covalent attachment of drugs, while the tertiary amine resulting from polymerization can influence solubility and drug interactions.

Protocol 2: Step-Growth Polymerization with a Diacid Chloride

This protocol describes the synthesis of a polyester via condensation polymerization with adipoyl chloride.

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| (4-(Benzylamino)phenyl)methanol | 227.29 | 5.00 g | 1.0 |

| Adipoyl chloride | 183.03 | 4.03 g (3.0 mL) | 1.0 |

| Triethylamine | 101.19 | 4.4 mL | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

Procedure:

-

In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve (4-(Benzylamino)phenyl)methanol (5.00 g) and triethylamine (4.4 mL) in 80 mL of anhydrous THF.

-

Cool the flask to 0°C in an ice bath.

-

Dissolve adipoyl chloride (4.03 g) in 20 mL of anhydrous THF and add it to the dropping funnel.

-

Add the adipoyl chloride solution dropwise to the stirred monomer solution over 30 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

A white precipitate of triethylamine hydrochloride will form. Remove the precipitate by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40°C.

Characterization:

-

FTIR Spectroscopy: To confirm the formation of ester linkages (C=O stretch around 1730 cm⁻¹).

-

¹H NMR Spectroscopy: To verify the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).

Caption: Step-growth polymerization of (4-(Benzylamino)phenyl)methanol.

Application Note 2: Formulation of a Cross-linked Hydrogel for Controlled Drug Release

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them excellent materials for controlled drug delivery.[6] The hydroxyl groups on the synthesized linear polymer can be cross-linked to form a hydrogel.

Protocol 3: Hydrogel Formation via Esterification Cross-linking

This protocol uses succinic anhydride to cross-link the linear polyester from Protocol 2.

| Component | Concentration/Amount | Purpose |

| Linear Polyester (from Protocol 2) | 1.0 g | Polymer Backbone |

| Succinic Anhydride | 0.2 g | Cross-linking Agent |

| 4-(Dimethylamino)pyridine (DMAP) | 20 mg | Catalyst |

| Anhydrous Dimethylformamide (DMF) | 10 mL | Solvent |

Procedure:

-

Dissolve 1.0 g of the linear polyester in 10 mL of anhydrous DMF in a 50 mL flask.

-

Add 0.2 g of succinic anhydride and 20 mg of DMAP to the polymer solution.

-

Heat the mixture to 60°C and stir for 48 hours until a viscous gel forms.

-

Cast the gel into a petri dish and wash extensively with deionized water to remove unreacted reagents and solvent.

-

Freeze-dry the resulting hydrogel for storage and further characterization.

Drug Loading (Example with Doxorubicin):

-

Prepare a 1 mg/mL solution of Doxorubicin in phosphate-buffered saline (PBS, pH 7.4).

-

Immerse a known weight of the dried hydrogel in the Doxorubicin solution.

-

Allow the hydrogel to swell and absorb the drug solution for 24 hours at room temperature.

-

Remove the hydrogel, gently blot the surface to remove excess solution, and dry.

-

Determine the drug loading efficiency by measuring the concentration of Doxorubicin remaining in the supernatant using UV-Vis spectroscopy.

Characterization:

-

Swelling Ratio: Determined by measuring the weight of the hydrogel in its swollen and dry states.

-

Scanning Electron Microscopy (SEM): To visualize the porous structure of the hydrogel.

-

Rheology: To measure the mechanical properties (storage and loss moduli) of the hydrogel.

-

In Vitro Drug Release: The drug-loaded hydrogel is placed in a release medium (e.g., PBS), and the amount of drug released over time is quantified.

Caption: Formation of a cross-linked hydrogel network.

Conclusion